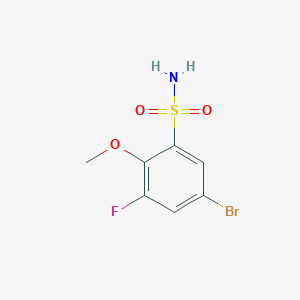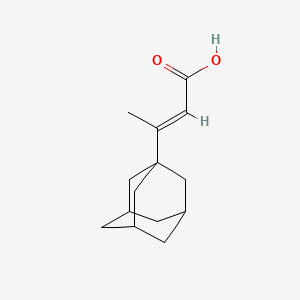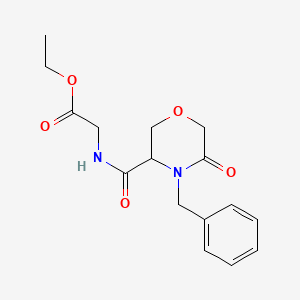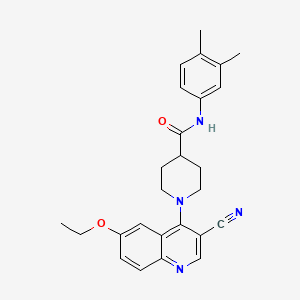
tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2225147-40-8 . It has a molecular weight of 207.7 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO2.ClH/c1-8(2,3)12-7(11)9(10-4)5-6-9;/h10H,5-6H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride” are not available, cyclopropane compounds are generally involved in reactions such as cross-coupling with alkyl iodides .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 207.7 . It is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Cyclopropane Derivatives : Cyclopropane derivatives are crucial in various chemical syntheses. tert-Butyl and related cyclopropanecarboxylates have been used to generate α-substituted esters, which can be transformed into carboxylic acids or cyclopropanemethanols. This process involves lithiation and reactions with different electrophiles (Häner, Maetzke, & Seebach, 1986).
Creation of Stereoisomeric Cyclopropanecarboxamides : The synthesis of various new cis- and trans-cyclopropanecarboxamides has been achieved, which are potential precursors of ACC derivatives. This involves cyclization and dimerization processes, with a focus on isolating pure stereoisomers (Aelterman et al., 1999).
Trifluoromethyl-Cyclopropane Synthesis : tert-Butyl compounds have been used in the synthesis of 1,1-disubstituted trifluoromethyl-cyclopropanes, which are significant in pharmacology. This synthesis involves reactions between trifluoromethylalkenes and sulfonium ylides (Cyr et al., 2019).
Asymmetric Synthesis of Alkaloids : Asymmetric synthesis of alkaloids, such as pseudococaine, has been achieved using tert-butyl cyclopropane carboxylates. This involves ring-closing iodoamination processes (Brock et al., 2012).
Synthesis of Piperidine Derivatives : tert-Butyl 4-oxopiperidine-1-carboxylate and its derivatives have been used to synthesize piperidine compounds fused with oxygen heterocycles. This involves cyclization reactions and stereochemical control (Moskalenko & Boev, 2014).
Synthesis of Fluoroalkyl-Substituted Pyrazoles : The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides leads to the synthesis of fluoroalkyl-substituted pyrazoles, which are important in medicinal chemistry (Iminov et al., 2015).
Construction of Chiral Cyclopropane Units : Chiral cyclopropane units, essential for pharmaceutical applications, have been synthesized using tert-butyl cyclopropanecarboxylates. This involves complex stereochemical control and reaction sequences (Kazuta, Abe, Matsuda, & Shuto, 2003).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
tert-butyl 1-(methylamino)cyclopropane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(2,3)12-7(11)9(10-4)5-6-9;/h10H,5-6H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCZJUPKRBKZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2417795.png)
![Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate](/img/structure/B2417797.png)
![methyl 2-{[(Z)-N'-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate](/img/structure/B2417799.png)

![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2417802.png)
![N-[(3-acetyl-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide](/img/structure/B2417804.png)

![7-Thia-1-azaspiro[4.4]nonan-4-ol](/img/structure/B2417807.png)


![1,5-diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2417811.png)
![2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2417812.png)

